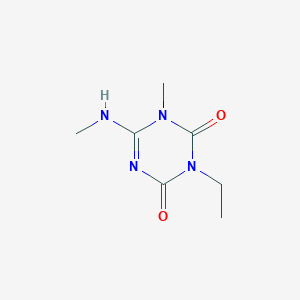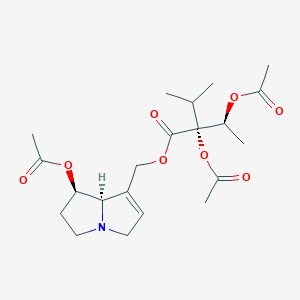
Triacetylindicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetylindicine is a complex organic compound with the molecular formula C21H31NO8. It is known for its unique structure and diverse applications in various scientific fields. The compound is characterized by its multiple acetyl groups and a pyrrolizidine alkaloid core, making it a subject of interest in both synthetic chemistry and pharmacology .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triacetylindicine typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the acetylation of indicine, a naturally occurring pyrrolizidine alkaloid. The reaction conditions often require the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetylation reactions under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Triacetylindicine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into less complex molecules.
Substitution: The acetyl groups in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Triacetylindicine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of acetylation and deacetylation reactions.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical tool.
Medicine: Research is ongoing to explore its pharmacological properties and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of Triacetylindicine involves its interaction with specific molecular targets. The acetyl groups play a crucial role in its biological activity, influencing the compound’s ability to bind to enzymes and receptors. The pathways involved include acetylation and deacetylation processes, which can modulate the activity of various proteins and enzymes .
Vergleich Mit ähnlichen Verbindungen
Indicine: The parent compound of Triacetylindicine, known for its simpler structure and different biological activity.
Triacetyluridine: Another acetylated compound with distinct pharmacological properties.
Triacetylglycerol: A compound with similar acetyl groups but different core structure and applications.
Uniqueness: this compound stands out due to its unique combination of a pyrrolizidine alkaloid core and multiple acetyl groups. This structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Eigenschaften
CAS-Nummer |
39870-08-1 |
|---|---|
Molekularformel |
C21H31NO8 |
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
[(7R,8R)-7-acetyloxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-acetyloxy-2-[(1S)-1-acetyloxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C21H31NO8/c1-12(2)21(30-16(6)25,13(3)28-14(4)23)20(26)27-11-17-7-9-22-10-8-18(19(17)22)29-15(5)24/h7,12-13,18-19H,8-11H2,1-6H3/t13-,18+,19+,21+/m0/s1 |
InChI-Schlüssel |
KUYONALXCVNWJX-PTMNIEHFSA-N |
Isomerische SMILES |
C[C@@H]([C@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(C)C(C(C)OC(=O)C)(C(=O)OCC1=CCN2C1C(CC2)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


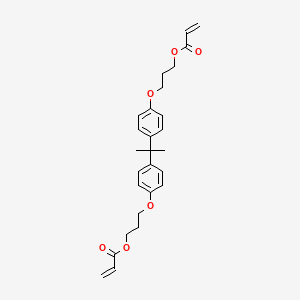
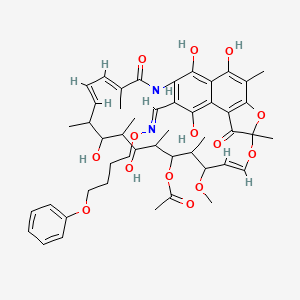
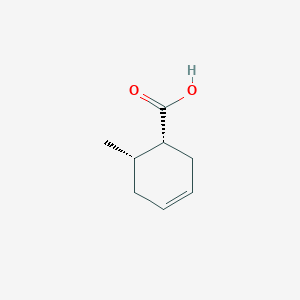
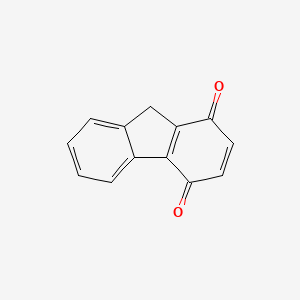
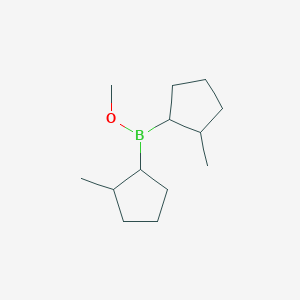
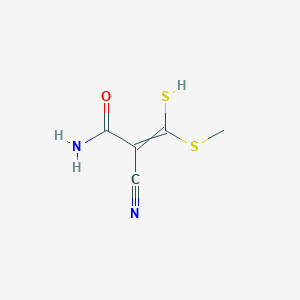
![[(Diethylamino)methylidene]propanedinitrile](/img/structure/B14661757.png)
![methyl N-[2-[(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14661760.png)
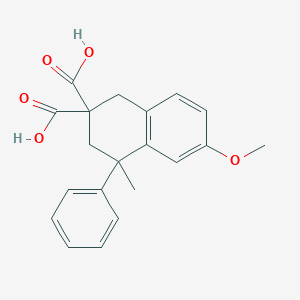
![2-[(Prop-2-en-1-yl)sulfanyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14661765.png)


